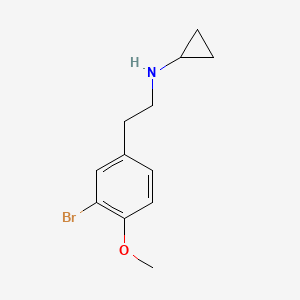

N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine: is an organic compound with the molecular formula C12H16BrNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position The ethylamine chain is attached to a cyclopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine typically involves multiple steps:

Bromination: The starting material, 4-methoxyphenethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

Cyclopropanation: The ethylamine chain is then subjected to cyclopropanation to form the cyclopropyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dehalogenated products or other reduced derivatives.

Substitution: Formation of new substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

Biochemical Studies: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could have therapeutic implications.

Medicine:

Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Pharmacology: Studied for its effects on neurotransmitter systems and potential therapeutic benefits.

Industry:

Material Science: Used in the development of new materials with unique properties, such as polymers and coatings.

Agriculture: Investigated for its potential use as a pesticide or herbicide due to its chemical reactivity.

Mécanisme D'action

The mechanism of action of N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their signaling pathways. Additionally, it can inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic processes.

Comparaison Avec Des Composés Similaires

3-Bromo-4-methoxyphenethylamine: Lacks the cyclopropyl group, making it less sterically hindered.

4-Methoxyphenethylamine: Lacks both the bromine atom and the cyclopropyl group, resulting in different reactivity and biological activity.

2-(3-Bromo-4-methoxyphenyl)ethanamine: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.

Uniqueness: The presence of the cyclopropyl group in N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine adds steric hindrance and rigidity to the molecule, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.

Activité Biologique

N-(3-Bromo-4-methoxyphenethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a cyclopropanamine moiety linked to a 3-bromo-4-methoxyphenethyl group. The presence of bromine and methoxy groups is significant as they influence the compound's binding affinity and biological interactions. The molecular formula and weight of this compound are crucial for understanding its pharmacokinetics and dynamics.

This compound operates through specific interactions with biological targets, primarily receptors and enzymes. The bromine atom enhances the lipophilicity and electronic properties, while the methoxy group can engage in hydrogen bonding, which is vital for receptor binding.

-

Receptor Binding : The compound has shown affinity for various receptors, which may include:

- Adenosine receptors : Implicated in anti-inflammatory pathways.

- Dopaminergic receptors : Potential implications in neuropharmacology.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in signaling pathways related to cancer proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, potentially through adenosine receptor pathways.

- Neuropharmacological Effects : Its structural similarities to known psychoactive compounds indicate possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For instance, cytotoxic effects were quantified using the MTT assay, revealing an IC50 value indicative of moderate potency against breast cancer cells (MCF7).

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models demonstrated significant tumor growth inhibition when treated with this compound, suggesting its therapeutic viability.

Propriétés

IUPAC Name |

N-[2-(3-bromo-4-methoxyphenyl)ethyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-15-12-5-2-9(8-11(12)13)6-7-14-10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXWUGGYPNUHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2CC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.